Methyl-d3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

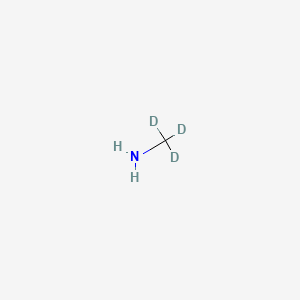

3D Structure

Propriétés

IUPAC Name |

trideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369109 | |

| Record name | Methyl-d3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.076 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-55-5 | |

| Record name | Methyl-d3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5581-55-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl-d3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl-d3-amine, a crucial deuterated building block in pharmaceutical and chemical research. The inclusion of deuterium, a stable isotope of hydrogen, can significantly alter the metabolic profile of drug candidates, often leading to improved pharmacokinetic properties.[1][2] This document outlines a robust synthetic protocol and details the analytical methods for structural verification and purity assessment.

Synthesis of this compound Hydrochloride

A modern and efficient method for synthesizing this compound hydrochloride involves the deuterated methylation of a protected primary amine, followed by deprotection.[1][2][3] The following protocol is adapted from a method utilizing Boc-protected benzylamine as the starting material, which offers high yields and straightforward purification.[1][3]

Step 1: Synthesis of tert-Butyl benzyl(methyl-d3)carbamate (Compound 2) [1]

-

Under a nitrogen atmosphere, add Boc-protected benzylamine (24.12 mmol) to 25 mL of dimethylformamide (DMF) in a flask cooled to 0°C.

-

Add sodium hydride (NaH, 60% dispersion, 26.54 mmol) dropwise to the solution and stir for 30 minutes.

-

Add a solution of methyl-d3 p-toluenesulfonate (TsOCD₃, 24.12 mmol) dissolved in 5 mL of DMF.

-

Allow the reaction mixture to warm to room temperature and monitor for completion using thin-layer chromatography (TLC).

-

Quench the reaction by adding 40 mL of saturated ammonium chloride solution at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:10) to yield tert-Butyl benzyl(methyl-d3)carbamate. The reported yield for this step is 96%.[1]

Step 2: Synthesis of N-Benzylmethan-d3-amine hydrochloride (Compound 3) [1]

-

Dissolve the purified Compound 2 (12.06 mmol) in 100 mL of ethyl acetate.

-

Cool the solution to 0°C and add a 3M solution of HCl in ethyl acetate (15 mL) dropwise.

-

Allow the mixture to warm to room temperature and react until completion is confirmed by TLC.

-

Concentrate the solution to remove the ethyl acetate and obtain N-Benzylmethan-d3-amine hydrochloride. This step proceeds with a quantitative yield.[1]

Step 3: Synthesis of this compound hydrochloride (Compound 4) [1][3]

-

To a solution of N-Benzylmethan-d3-amine hydrochloride (12.06 mmol) in 25 mL of methanol, add 200 mg of 5% Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture to 40°C to facilitate the removal of the benzyl protecting group.

-

Monitor the reaction by TLC. Upon completion, filter the mixture to remove the Pd/C catalyst.

-

Evaporate the solvent to obtain the final product, this compound hydrochloride. This final deprotection step also achieves a quantitative yield.[1][3]

Caption: Synthetic route to this compound hydrochloride.

Characterization and Data Presentation

The structural integrity and isotopic enrichment of the synthesized this compound hydrochloride and its intermediates are confirmed through a suite of analytical techniques.

The fundamental physical and chemical properties of this compound hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 7436-22-8 | [4][5] |

| Molecular Formula | CD₃NH₂·HCl | [6][7] |

| Molecular Weight | 70.54 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [4][6] |

| Melting Point | 232-234 °C | [2][8] |

| Isotopic Purity | Typically ≥98 atom % D | [5][7] |

Spectroscopic analysis is essential for confirming the successful deuteration and purification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is primarily used to confirm the absence of protons on the methyl group, while ¹³C NMR provides information about the carbon skeleton and verifies the C-D bonds.[4]

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference(s) |

| This compound HCl | ¹H NMR | DMSO-d₆ | 8.10 (s, 2H, -NH₂) | [1][3] |

| ¹³C NMR | DMSO-d₆ | 23.5 | [1][9] | |

| N-Benzylmethan-d3-amine HCl | ¹H NMR | D₂O | 4.08 (s, 2H, -CH₂), 7.36-7.39 (m, 5H, -ArH) | [1][9] |

| ¹³C NMR | D₂O | 31.4, 52.2, 129.2, 129.6, 129.7, 130.7 | [1][9] |

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition and verify the incorporation of deuterium atoms by providing a highly accurate mass measurement.

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference(s) |

| N-Benzylmethan-d3-amine | ESI | 125.1158 | 125.1152 | [1][9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying functional groups and can be used to quantify isotopic purity. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 7436-22-8,this compound HYDROCHLORIDE | lookchem [lookchem.com]

- 3. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 4. This compound hydrochloride | 7436-22-8 | Benchchem [benchchem.com]

- 5. Methyl-d3 amine Hydrochloride | ZEOTOPE [zeotope.com]

- 6. clearsynthdeutero.com [clearsynthdeutero.com]

- 7. This compound HCl | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Chemical Properties and Stability of Methyl-d3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of methyl-d3-amine hydrochloride (CD₃NH₂·HCl). This deuterated compound is a critical building block in modern pharmaceutical development, primarily utilized to enhance the pharmacokinetic profiles of drug candidates through the strategic incorporation of deuterium. This document summarizes key physical and chemical data, outlines experimental methodologies for its characterization, and illustrates the fundamental principles of its application.

Core Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] The incorporation of deuterium in place of protium in the methyl group imparts a higher molecular weight compared to its non-deuterated analog, a key feature for its use in isotopic labeling studies.[2][3]

| Property | Value | Source(s) |

| Chemical Formula | CD₃NH₂·HCl | [1] |

| Molecular Weight | 70.54 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 231 - 234 °C | [1] |

| Solubility | Soluble in water, alcohol, and other polar solvents such as DMSO and Methanol (slightly).[1][4] | [1][4] |

| Isotopic Purity | Typically ≥98 atom % D | [5] |

| CAS Number | 7436-22-8 | [1] |

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound hydrochloride.

Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[6] One supplier suggests that after three years, the compound should be re-analyzed for chemical purity before use.[7]

Storage Conditions: It is recommended to store this compound hydrochloride at room temperature, away from light and moisture.[8][9] The compound is hygroscopic and should be stored under an inert gas.[]

Incompatibilities: this compound hydrochloride is incompatible with strong oxidizing agents and strong bases.[6]

Hazardous Decomposition Products: Upon decomposition, it may produce hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[6]

Application in Drug Development: The Kinetic Isotope Effect

The primary application of this compound hydrochloride in drug development is to leverage the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium at a site of metabolic transformation can significantly slow down the rate of drug metabolism. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[1][]

This alteration of metabolic rate can lead to an improved pharmacokinetic profile, including:

-

Increased drug exposure (AUC)

-

Longer half-life (t½)

-

Reduced formation of potentially toxic metabolites

A notable example of a drug synthesized using a deuterated methylamine building block is Deucravacitinib, an FDA-approved treatment for psoriasis.[5][11] The deuteration in Deucravacitinib was a deliberate design strategy to enhance its therapeutic profile.[11]

Figure 1. The Kinetic Isotope Effect (KIE) slows the metabolism of a deuterated drug.

Experimental Protocols

While specific, validated protocols for this compound hydrochloride are proprietary to manufacturers and research institutions, the following sections outline general methodologies for the determination of its key properties.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts, which is an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically with a slower ramp rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Purity and Isotopic Enrichment Determination

A combination of analytical techniques is employed to ascertain the chemical purity and isotopic enrichment of this compound hydrochloride.

References

- 1. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. CAS No. 372118-00-8, Deucravacitinib intermediate - Buy CAS No. 372118-00-8, methyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, Purity 99.0% min (HPLC) Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 4. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecule of the Month / this compound x HCl | ZEOTOPE [zeotope.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic deuterium isotope effects in cytochrome P450 oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

isotopic purity assessment of Methyl-d3-amine

An In-depth Technical Guide on the Isotopic Purity Assessment of Methyl-d3-amine

Introduction to Isotopic Purity

This compound (CD₃NH₂) and its hydrochloride salt are deuterated reagents frequently used as building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The incorporation of deuterium atoms in place of hydrogen can alter the metabolic profile of a drug, a strategy employed in the development of deuterated drugs to enhance efficacy or reduce toxicity.[1] Furthermore, this compound serves as a critical internal standard in quantitative bioanalytical assays using mass spectrometry, where it helps to correct for variability during sample processing and analysis.[2]

Isotopic Purity , also referred to as isotopic enrichment, is a critical quality attribute that quantifies the percentage of a molecule in which the intended stable isotopes (in this case, deuterium) have been incorporated at the specified positions.[3][4] For this compound, the goal is to have three deuterium atoms on the methyl group. The presence of undeuterated (d₀), or partially deuterated (d₁, d₂) species can compromise the accuracy of experimental results. Therefore, rigorous and accurate assessment of isotopic purity is essential for researchers, scientists, and drug development professionals.[3]

This guide provides a comprehensive overview of the core analytical techniques, detailed experimental protocols, and data interpretation methods for determining the isotopic purity of this compound.

Core Analytical Techniques

The primary methods for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Gas Chromatography (GC) is often used as a separation technique prior to mass spectrometry.[5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful and highly sensitive technique for determining isotopic purity. It precisely measures the mass-to-charge ratio (m/z) of ions, allowing it to distinguish between different isotopologues (molecules that differ only in their isotopic composition) of this compound.[3][7] The theoretical mass difference between hydrogen (¹H) and deuterium (²H) is approximately 1.00628 Da. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, have sufficient mass accuracy and resolution to separate the signals from d₀, d₁, d₂, and d₃ species of methylamine.[8][9] The relative intensity of these signals is used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is used to confirm the position and extent of deuterium incorporation.[2][3]

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the signal corresponding to the methyl protons should be significantly diminished or absent. The degree of deuteration can be calculated by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated internal standard or other protons in the molecule that are not expected to be deuterated.[3][7][10]

-

²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium signal, confirming the presence and location of the deuterium atoms.[3][10]

Gas Chromatography (GC)

GC is an effective technique for separating isotopologues.[5] When coupled with a mass spectrometer (GC-MS), it allows for the separation and subsequent quantification of deuterated and non-deuterated species. Due to the "inverse isotope effect," the heavier, more deuterated compound often elutes slightly earlier from the GC column than its lighter counterpart.[5][11] This separation is crucial for resolving isotopic species from other chemical impurities.[12]

Data Presentation and Interpretation

Quantitative data from analytical instruments must be processed to determine isotopic purity. The following tables illustrate the principles and provide example calculations.

Table 1: Theoretical Monoisotopic Masses of Protonated Methylamine Isotopologues

This table shows the calculated exact masses for the protonated molecular ions of this compound and its less-deuterated counterparts, which are distinguished by HRMS.

| Isotopologue | Formula | Theoretical Monoisotopic Mass (m/z) |

| d₀-Methylamine | [CH₆N]⁺ | 32.0498 |

| d₁-Methylamine | [CH₅DN]⁺ | 33.0561 |

| d₂-Methylamine | [CH₄D₂N]⁺ | 34.0623 |

| d₃-Methylamine | [CH₃D₃N]⁺ | 35.0686 |

Table 2: Example Isotopic Purity Calculation from HRMS Data

This table demonstrates how to calculate isotopic purity from the relative intensities of isotopologue peaks observed in a high-resolution mass spectrum.

| Isotopologue | Observed m/z | Relative Intensity (%) |

| d₀ | 32.0495 | 0.1 |

| d₁ | 33.0558 | 0.3 |

| d₂ | 34.0620 | 1.1 |

| d₃ | 35.0683 | 98.5 |

| Total | 100.0 |

-

Isotopic Purity Calculation:

-

Purity (%) = (Intensity of d₃ / Sum of Intensities of all Isotopologues) x 100

-

Purity (%) = (98.5 / (0.1 + 0.3 + 1.1 + 98.5)) x 100 = 98.5%

-

Table 3: Typical ¹H NMR Chemical Shifts for Methylamine Hydrochloride in D₂O

This table provides reference chemical shifts for interpreting the ¹H NMR spectrum. The key indicator for purity is the significantly reduced integral of the methyl proton signal.

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| -CH₃ (residual) | ~2.5 | Singlet |

| -NH₂ | ~4.8 (suppressed in D₂O) | Broad Singlet |

Table 4: Example Isotopic Purity Calculation from ¹H NMR Data

This example uses an internal standard with a known number of protons to quantify the residual protons in the deuterated sample.

| Signal | Chemical Shift (ppm) | Integral Value | Number of Protons |

| Internal Standard (e.g., TMSP) | 0.0 | 1.00 | 9 (by definition) |

| Residual -CH₃ | ~2.5 | 0.0035 | 3 (theoretically) |

-

Isotopic Purity Calculation:

-

Calculate Moles of Protons (Standard) = Integral / Number of Protons = 1.00 / 9 = 0.111

-

Calculate Moles of Protons (Sample) = Integral / Number of Protons = 0.0035 / 3 = 0.00117

-

Calculate % of Residual Protons = (Moles of Protons Sample / Moles of Protons Standard) x 100 (Assuming equimolar amounts of sample and standard were used. A more precise calculation requires knowing the exact masses).

-

A simpler approach is to calculate the percentage of non-deuterated species: % H = (Integral of residual CH₃ / 3) / (Integral of Standard / 9) x 100.

-

Isotopic Purity (%) ≈ 100% - % H

-

Mandatory Visualizations

The following diagrams illustrate the workflows for assessing the isotopic purity of this compound.

Caption: Overall Workflow for Isotopic Purity Assessment.

Caption: HRMS Data Analysis Workflow.

Caption: ¹H NMR Data Analysis Workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments.

Protocol 1: Isotopic Purity Analysis by LC-HRMS

This protocol outlines a general method for determining the isotopic purity of this compound hydrochloride using Liquid Chromatography-High Resolution Mass Spectrometry.

-

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride in water at a concentration of 1 mg/mL.

-

Perform a serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL for analysis.[3]

-

-

Instrumentation:

-

Chromatography System: UPLC or HPLC system.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Agilent Q-TOF).

-

-

Chromatographic Conditions:

-

Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ionization Source: Electrospray Ionization (ESI).[9]

-

Scan Mode: Full Scan (MS1).

-

Scan Range: m/z 30 - 100.

-

Resolution: ≥ 70,000.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

-

Data Analysis:

-

Process the acquired data using the manufacturer's software.

-

Generate extracted ion chromatograms (EICs) for the theoretical m/z values of the protonated d₀, d₁, d₂, and d₃ isotopologues (see Table 1) with a narrow mass tolerance (e.g., ± 5 ppm).

-

Integrate the peak area for each EIC.

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas. The isotopic purity corresponds to the percentage of the d₃ species.

-

Protocol 2: Isotopic Purity Analysis by ¹H NMR Spectroscopy

This protocol describes the use of quantitative ¹H NMR to assess isotopic purity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound hydrochloride and a similar amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial.[3]

-

Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in an NMR tube. Ensure complete dissolution.[3]

-

-

Instrumentation:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

-

Acquisition Parameters:

-

Nucleus: ¹H.

-

Number of Scans: 16 - 64 (to achieve adequate signal-to-noise for the small residual peak).

-

Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate quantification).

-

Pulse Angle: 30-45°.

-

Acquisition Time: 2-4 seconds.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Calibrate the spectrum by setting the chemical shift of the internal standard to its known value.

-

Carefully integrate the signal from the internal standard and the residual singlet signal of the methyl group (~2.5 ppm).

-

Calculate the molar ratio of the residual methyl protons to the standard's protons.

-

From this ratio and the weighed masses, calculate the percentage of non-deuterated methyl groups. The isotopic purity is 100% minus this value.

-

Conclusion

The robust assessment of isotopic purity is a non-negotiable step in the quality control of this compound for its use in pharmaceutical research and as an internal standard. A combination of High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and orthogonal approach to this analysis.[2][6] HRMS offers high sensitivity and a direct measurement of isotopologue distribution, while NMR confirms the location of deuteration and provides accurate quantification.[2][3] The detailed protocols and workflows presented in this guide serve as a foundational resource for scientists to ensure the quality and reliability of their deuterated compounds, thereby guaranteeing the integrity of their research data.

References

- 1. Page loading... [wap.guidechem.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. gcms.cz [gcms.cz]

- 6. resolvemass.ca [resolvemass.ca]

- 7. This compound hydrochloride | 7436-22-8 | Benchchem [benchchem.com]

- 8. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl-d3-amine: Properties, Synthesis, and Applications in Research

This technical guide provides an in-depth overview of Methyl-d3-amine, a deuterated isotopologue of methylamine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document covers the fundamental physicochemical properties, detailed synthetic methodologies, and key applications, with a focus on its role in drug metabolism studies and as an internal standard in analytical chemistry.

Core Physicochemical Properties

This compound is available commercially as a free amine or as a hydrochloride salt. The choice of form depends on the specific application, with the hydrochloride salt often being preferred for its stability and ease of handling. The key properties are summarized in the table below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 5581-55-5[1][2] | 7436-22-8[3][4][5][6] |

| Molecular Formula | CD₃NH₂[1] | CD₃NH₂·HCl[3][4] |

| Molecular Weight | 34.08 g/mol [1] | 70.54 g/mol [3][4] |

| Appearance | Colorless gas | White to off-white crystalline powder[6] |

| Boiling Point | -6.3 °C (lit.)[1] | 232-234 °C (lit.)[4] |

| Melting Point | -93 °C (lit.)[1] | 233-235 °C (dec.) (lit.)[4] |

| Isotopic Purity | Typically ≥99 atom % D[1][4] | Typically ≥98%[7] |

Synthesis of this compound Hydrochloride

Several synthetic routes for the preparation of this compound and its hydrochloride salt have been reported. A common and practical approach involves the reaction of a deuterated methylating agent with a suitable nitrogen source, followed by deprotection and salt formation. Below is a generalized experimental protocol based on described methods.

Experimental Protocol: Synthesis from Boc-Protected Benzylamine

This method outlines the synthesis of this compound hydrochloride from Boc-protected benzylamine and a deuterated methylating agent.

Materials:

-

Boc-protected benzylamine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Deuterated methyl tosylate (TsOCD₃)

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid in ethyl acetate (HCl/EtOAc)

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

Procedure:

-

N-Alkylation:

-

Under a nitrogen atmosphere, dissolve Boc-protected benzylamine in anhydrous DMF and cool the solution to 0 °C.

-

Add sodium hydride portion-wise and stir the mixture for 30 minutes at 0 °C.

-

Slowly add a solution of deuterated methyl tosylate in DMF.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-N-(methyl-d3)-benzylamine.

-

Purify the crude product by silica gel column chromatography.[8]

-

-

Deprotection and Salt Formation:

-

Dissolve the purified N-Boc-N-(methyl-d3)-benzylamine in ethyl acetate and cool to 0 °C.

-

Add a solution of hydrochloric acid in ethyl acetate dropwise.

-

Remove the benzyl group by catalytic hydrogenation using palladium on carbon in methanol at 40 °C.

-

Monitor the reaction for completion by TLC.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound hydrochloride.[8]

-

Applications in Drug Development and Research

The primary utility of this compound lies in the introduction of a stable isotopic label into molecules of interest. This deuterated methyl group serves as a tracer that can be readily distinguished from its non-deuterated counterpart by mass spectrometry.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The incorporation of deuterium into a drug candidate can alter its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond. This compound is a key building block for synthesizing deuterated drug candidates to investigate these effects.[3]

By using this compound to introduce a deuterated methyl group, researchers can:

-

Track the metabolic fate of the drug molecule.

-

Identify metabolites by their characteristic mass shift in mass spectrometry.

-

Elucidate complex metabolic pathways.

-

Investigate potential drug-drug interactions by understanding the specific enzymes involved in metabolism.[3][9]

Use as an Internal Standard in Bioanalysis

In quantitative bioanalysis using mass spectrometry, an internal standard is crucial for accurate and precise quantification. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. Stable isotope-labeled compounds, such as those synthesized using this compound, are considered the gold standard for internal standards in mass spectrometry-based assays. They have nearly identical physicochemical properties to the analyte but are distinguishable by their mass-to-charge ratio.

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

-

Sample Preparation: A known amount of the deuterated internal standard (synthesized using this compound) is spiked into the biological matrix (e.g., plasma, urine) containing the analyte.

-

Extraction: The analyte and internal standard are co-extracted from the matrix.

-

LC-MS/MS Analysis: The extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample, correcting for any variability during sample preparation and analysis.

Metabolic Pathways of Methylamine

Methylamine is metabolized in various organisms. While the specific pathways can differ, a general overview involves its conversion to formaldehyde, which can then enter one-carbon metabolism. In some bacteria and plants, methylamine metabolism involves γ-glutamylmethylamide.

A simplified representation of methylamine metabolism is depicted below. The use of this compound allows for the tracing of the deuterated methyl group through these pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. [Primary metabolic pathways of methylated amines in Hyphomicrobium vulgare] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 7436-22-8 | Benchchem [benchchem.com]

- 4. Methylamine - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Cas 7436-22-8,this compound HYDROCHLORIDE | lookchem [lookchem.com]

- 7. Metabolism of methylamine in the tea plant (Thea sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. clearsynthdeutero.com [clearsynthdeutero.com]

An In-Depth Technical Guide to the Safe Handling and Use of Methyl-d3-amine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and laboratory applications of Methyl-d3-amine (CD₃NH₂), a deuterated isotopologue of methylamine. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds in areas such as drug metabolism studies, pharmacokinetic analysis, and as synthetic building blocks.

Chemical and Physical Properties

This compound is a deuterated primary amine available as a gas or in hydrochloride salt form, which is a white to off-white crystalline powder.[1] The incorporation of deuterium in place of protium in the methyl group provides a valuable tool for various analytical techniques.[2]

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Gas) | This compound Hydrochloride (Solid) |

| Synonyms | (Trideuteriomethyl)amine, (2H3)Methylamine | Deuterated methylamine hydrochloride, Methyl-d3-ammonium chloride |

| CAS Number | 5581-55-5 | 7436-22-8[3] |

| Molecular Formula | CD₃NH₂[4] | CD₃NH₂·HCl[1] |

| Molecular Weight | 34.08 g/mol [5] | 70.54 g/mol [6] |

| Appearance | Colorless gas | White to off-white crystalline powder[1] |

| Melting Point | -93 °C (lit.)[5] | 229 - 234 °C (lit.)[2][7] |

| Boiling Point | -6.3 °C (lit.)[5] | 225 - 230 °C at 20 hPa (lit.)[8] |

| Vapor Pressure | 27 psi at 20 °C[4] | Not available |

| Vapor Density | 1.08 (vs air) at 20 °C[4] | Not available |

| Solubility | Not available | Soluble in water and alcohol[1] |

| Isotopic Purity | Typically ≥99 atom % D[4] | Typically ≥98 atom % D[3] |

Hazard Identification and Safety Precautions

This compound and its hydrochloride salt present several hazards that necessitate careful handling in a laboratory environment. The primary hazards are associated with flammability (for the gas), skin and eye irritation/corrosion, and acute toxicity if swallowed or inhaled.[8][9]

Table 2: GHS Hazard Classification for this compound and its Hydrochloride Salt

| Hazard Class | GHS Classification (this compound) | GHS Classification (this compound HCl) | Hazard Statement Codes |

| Flammability | Flammable Gas, Category 1 | Not classified as flammable | H220 (Extremely flammable gas)[9] |

| Gases Under Pressure | Liquefied gas | Not applicable | H280 (Contains gas under pressure; may explode if heated)[9] |

| Acute Toxicity, Oral | Category 4 | Category 4 | H302 (Harmful if swallowed)[8][9] |

| Acute Toxicity, Inhalation | Category 4 | Not classified | H332 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 1B | Category 2 | H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation)[8] |

| Eye Damage/Irritation | Category 1 | Category 2 | H318 (Causes serious eye damage)[9], H319 (Causes serious eye irritation)[8] |

| Specific Target Organ Toxicity | Not classified | Category 3 (Respiratory irritation) | H335 (May cause respiratory irritation)[8] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound or its salts. This includes, but is not limited to:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[2][3]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of splashes, impervious clothing should be worn.[3][7]

-

Respiratory Protection: All work with this compound gas should be conducted in a certified fume hood.[3] For the hydrochloride salt, if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]

Handling, Storage, and Disposal

Handling

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or dust.[3][7]

-

Avoid contact with skin and eyes.[3]

-

Prevent the formation of dust and aerosols from the hydrochloride salt.[8]

-

Use non-sparking tools and avoid sources of ignition when handling the flammable gas.[2]

-

Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

-

Protect from moisture, as the hydrochloride salt is hygroscopic.[3][7]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8]

-

Store at room temperature away from light.[8]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.[6]

-

Surplus and non-recyclable solutions should be handled by a licensed disposal company.[8]

-

One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7][8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Immediately consult a physician.[7][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7] |

Accidental Release Measures

-

For Spills: Evacuate personnel to a safe area. Use personal protective equipment.[8] For the hydrochloride salt, sweep up the material and place it into a suitable, closed container for disposal, avoiding dust formation.[7] For the gas, if a leak occurs, attempt to stop the flow of gas if it can be done safely.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[8]

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines, primarily due to the kinetic isotope effect and its utility as a tracer in mass spectrometry and NMR spectroscopy.[2]

Drug Metabolism and Pharmacokinetics (DMPK)

A primary application of this compound is in the synthesis of deuterated drug candidates for metabolic studies.[8] The deuterium label allows researchers to track the metabolic fate of the methyl group within a drug molecule.[8] By using techniques like liquid chromatography-mass spectrometry (LC-MS), the parent drug and its metabolites can be distinguished from endogenous compounds, providing clear insights into metabolic pathways and rates of biotransformation.[2]

Synthetic Chemistry

This compound hydrochloride serves as a deuterated building block for introducing a CD₃- group into more complex molecules.[2] This is particularly useful in the synthesis of deuterated pharmaceuticals and internal standards for quantitative analysis.[2][10]

Isotope Labeling and Tracer Studies

As a stable isotope-labeled compound, this compound can be used as a tracer to investigate reaction mechanisms and kinetics.[8] The deuterium atoms provide a distinct signal in analytical techniques, allowing for the precise tracking of the methyl group's transformation in chemical and biological systems.[8]

Experimental Protocols

General Protocol for Handling Stable Isotope Labeled Internal Standards

This protocol outlines general steps for preparing solutions of this compound hydrochloride for use as an internal standard in quantitative analysis.

-

Preparation of Stock Solution:

-

Allow the solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Accurately weigh the required amount of the solid in a clean, dry vial.

-

Add the appropriate solvent (e.g., methanol, water) to achieve the desired concentration (e.g., 1 mg/mL).

-

Vortex or sonicate until the solid is completely dissolved.

-

Store the stock solution at -20°C in a tightly sealed, light-protected vial. Such solutions can be stable for several months.[7]

-

-

Preparation of Working Solution:

-

Dilute the stock solution with the appropriate solvent to the final working concentration.

-

It is recommended to prepare working solutions fresh on the day of analysis. If stored, they should be kept under refrigeration for no more than 16 days.[7]

-

-

Verification of Purity:

-

Analyze the internal standard solution alone via LC-MS to ensure it is free from the unlabeled analyte and other impurities.[7]

-

Example Synthetic Protocol: Preparation of a Deuterated Intermediate

The following is an example of a synthetic procedure where this compound hydrochloride is used as a reactant. This protocol is adapted from a patented synthesis.[10]

Objective: Synthesis of 4-chloro-pyridine-2-(N-(methyl-d₃))formamide.

Materials:

-

This compound hydrochloride

-

4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride

-

Sodium carbonate

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a reaction flask containing anhydrous DCM (100 mL), add this compound hydrochloride.

-

Add 4-chloro-pyridine-2-carboxylic acid methyl ester hydrochloride (0.5 eq) and sodium carbonate (1.5 eq).[10]

-

Seal the reaction flask and place it in a refrigerator for 24 hours.[10]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[10]

-

Upon completion, wash the reaction mixture with water.

-

Dry the organic layer, concentrate it, and purify the product using column chromatography to yield 4-chloro-pyridine-2-(N-(methyl-d₃))formamide.[10]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound hydrochloride | 7436-22-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl-dâ-amine·HCl (D, 98%) - Cambridge Isotope Laboratories, DLM-289-1 [isotope.com]

- 6. sethnewsome.org [sethnewsome.org]

- 7. benchchem.com [benchchem.com]

- 8. clearsynthdeutero.com [clearsynthdeutero.com]

- 9. Page loading... [wap.guidechem.com]

- 10. US8748666B2 - Preparation methods of this compound and salts thereof - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Methyl-d3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-d3-amine (CD₃NH₂), a deuterated isotopologue of methylamine, is a crucial building block in the synthesis of labeled compounds for metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data for its non-deuterated counterpart as a reliable proxy, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in this critical assessment.

Qualitative assessments indicate that this compound hydrochloride is soluble in water, alcohol, and other polar solvents, with slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1] Generally, low molecular weight amines exhibit good solubility in both water and common organic solvents like diethyl ether.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of non-deuterated methylamine in various organic solvents. This data is presented as grams of methylamine soluble in 100 grams of solvent at a specified temperature.

| Solvent | Chemical Formula | Solubility ( g/100g of solvent) | Temperature (°C) | Classification |

| Methanol | CH₃OH | 123.2 | 20 | Very Soluble |

| Ethanol | C₂H₅OH | 82.89 | 20 | Very Soluble |

| 1-Butanol | C₄H₉OH | 55.67 | 20 | Soluble |

| Aniline | C₆H₅NH₂ | 39.54 | 20 | Soluble |

| Nitrobenzene | C₆H₅NO₂ | 10.91 | 20 | Sparingly Soluble |

| Acetone | C₃H₆O | Soluble | - | Soluble |

| Benzene | C₆H₆ | Soluble | - | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Miscible | - | Miscible |

Data sourced from publicly available chemical databases. The terms "Soluble" and "Miscible" are used when specific quantitative data was not available.

Experimental Protocol for Solubility Determination

Given the gaseous nature of this compound at room temperature (boiling point: -6.3 °C for the non-deuterated form), a specialized experimental setup is required to accurately determine its solubility in organic solvents. The following protocol is a generalized method based on the static or isochoric saturation method, suitable for determining the solubility of a gas in a liquid.

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature and pressure.

Materials and Apparatus:

-

This compound gas cylinder

-

High-purity organic solvent of choice

-

Thermostatted equilibrium cell (a sealed, pressure-resistant vessel with a magnetic stirrer)

-

Vacuum pump

-

Pressure transducer

-

Temperature probe

-

Gas-tight syringe

-

Analytical balance (for gravimetric method) or Gas Chromatograph (GC) with a suitable detector (for analytical quantification)

Procedure:

-

System Preparation:

-

Thoroughly clean and dry the equilibrium cell.

-

Introduce a precisely known volume or mass of the organic solvent into the cell.

-

Seal the cell and connect it to a vacuum line.

-

Degas the solvent by applying a vacuum and stirring until no more gas bubbles are evolved. This removes any dissolved air.

-

-

Introduction of this compound:

-

Evacuate the headspace of the equilibrium cell.

-

Connect the this compound gas cylinder to the cell via a regulated inlet.

-

Slowly introduce the this compound gas into the cell until a desired pressure is reached. The initial amount of gas introduced can be determined by the pressure change in a known volume or by gravimetric methods.

-

-

Equilibration:

-

Immerse the equilibrium cell in a constant temperature bath set to the desired experimental temperature.

-

Stir the solvent vigorously to ensure efficient gas-liquid contact and to facilitate the dissolution process.

-

Monitor the pressure inside the cell using the pressure transducer. Equilibrium is reached when the pressure remains constant over a significant period, indicating that the solvent is saturated with the gas at that temperature and pressure.

-

-

Quantification:

-

Gravimetric Method: The amount of dissolved gas can be determined by the difference in the mass of the gas cylinder before and after introducing the gas, corrected for the amount of gas in the headspace.

-

Analytical Method (GC):

-

Carefully withdraw a known volume of the saturated solvent using a gas-tight syringe.

-

Inject the sample into a Gas Chromatograph equipped with a suitable column and detector (e.g., a Flame Ionization Detector - FID).

-

Quantify the concentration of this compound in the solvent by comparing the peak area to a pre-established calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or as a mole fraction. The calculation will depend on the quantification method used.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of this compound in an organic solvent.

References

A Technical Guide to High-Purity Methyl-d3-amine for Researchers and Drug Development Professionals

An in-depth exploration of the commercial landscape, synthesis, quality control, and applications of high-purity Methyl-d3-amine (deuterated methylamine), an essential tool in modern scientific research and pharmaceutical development.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to source and utilize high-purity this compound. This isotopically labeled compound, in which the three hydrogen atoms of the methyl group are replaced with deuterium, is invaluable for a range of applications, from tracing metabolic pathways to enhancing the pharmacokinetic profiles of drug candidates. This document provides a detailed overview of commercial suppliers, experimental protocols for its synthesis and quality control, and its critical role in scientific investigation.

Commercial Suppliers and Product Specifications

High-purity this compound is predominantly available commercially as its hydrochloride salt (CAS No: 7436-22-8) to improve stability and ease of handling. A variety of suppliers offer this compound with different specifications regarding isotopic and chemical purity. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Additional Notes |

| Sigma-Aldrich | This compound hydrochloride | 7436-22-8 | CD₃NH₂·HCl | 99 atom % D | ≥98% | Available as a powder. |

| Cambridge Isotope Laboratories, Inc. | Methylamine:HCl (D3, 99%) | 7436-22-8 | CD₃NH₂·HCl | 99% | - | Stored at room temperature away from light and moisture.[1] |

| Clearsynth Deutero | Methyl D3 Amine Hydrochloride | 7436-22-8 | CD₃NH₂·HCl | - | - | Instrumental in investigating metabolic pathways.[2] |

| Simson Pharma Limited | Methyl D3 Amine Hydrochloride | 7436-22-8 | - | - | Accompanied by a Certificate of Analysis.[3] | |

| Santa Cruz Biotechnology | This compound hydrochloride | 7436-22-8 | CD₃NH₂·HCl | - | - | Biochemical for proteomics research.[4] |

| ZEOtope | Methyl-d3 amine Hydrochloride 99%D | 7436-22-8 | CH₂D₃NClH | 99% D | - | Also available as the free base (CAS 5581-55-5) on request.[5] |

| ChemicalBook | This compound HYDROCHLORIDE | 7436-22-8 | - | >98% deuterium content | >98% HPLC | Lists multiple suppliers with varying purities.[6] |

| Goss Scientific | This compound | - | CD₃NH₂ | 98% | 98% | Available as the free amine. |

| Eurisotop | This compound (D, 98%) | 5581-55-5 | CD₃NH₂ | 98% | 98% | Available as the free amine.[7] |

| UCHEM | This compound hydrochloride | 7436-22-8 | CD₃NH₂·HCl | - | - | Colorless solid, soluble in water and some organic solvents.[8] |

| Elex Biotech LLC | This compound HYDROCHLORIDE | - | - | - | - | Certified reference material for forensic drug testing.[9] |

Applications in Research and Development

This compound hydrochloride is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[10] Its primary applications stem from the unique properties conferred by the deuterium atoms.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceutical agents.[2][11] By incorporating deuterated methylamine into drug candidates, researchers can gain critical insights into their metabolism and potential drug-drug interactions, which contributes to the development of safer and more effective medications.[2] The introduction of deuterium can lead to improved pharmacokinetic properties, such as reduced clearance rates and extended half-lives.[11]

-

Isotope Labeling and Tracer Studies: The presence of deuterium atoms allows scientists to use it as a tracer and marker in various chemical reactions.[2] This enables the tracking of the fate and transformation of methyl groups in organic synthesis and environmental studies.[2] The distinct signal of deuterium in analytical techniques like mass spectrometry makes it an essential tool for investigating reaction mechanisms and kinetics.[2]

-

Synthesis of Deuterated Compounds: It serves as a precursor in the synthesis of deuterated diphenylurea derivatives, which have potential as phosphokinase inhibitors for targeted therapies in diseases like cancer.[6][10]

Experimental Protocols

The synthesis and quality control of high-purity this compound are critical for its effective use in research. The following sections detail common methodologies.

Synthesis of this compound Hydrochloride

A prevalent and efficient method for synthesizing deuterated methylamine hydrochloride involves the use of a Boc-protected benzylamine as a starting material to avoid the formation of tri- and tetra-substituted byproducts that are difficult to separate.[12][13] This method offers high yields and straightforward purification.[14]

A. Synthesis via Boc-Protected Benzylamine

This synthetic route involves a multi-step process starting from Boc-protected benzylamine and a deuterated methylation reagent.

-

N-Deuteromethylation of Boc-benzylamine: Boc-benzylamine is reacted with a deuterated methylation reagent, such as TsOCD₃, in the presence of a strong base like sodium hydride (NaH) or n-butyllithium in a solvent like dimethylformamide (DMF).[12][14] This reaction proceeds at a low temperature (e.g., 0 °C) and is then allowed to warm to room temperature.[12]

-

Removal of the Boc Protecting Group: The resulting intermediate is treated with an acidic solution, such as hydrochloric acid in ethyl acetate, to remove the Boc protecting group, yielding N-benzyl-N-(methyl-d3)amine hydrochloride.[12][14]

-

Removal of the Benzyl Protecting Group: The benzyl group is subsequently removed via hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like methanol.[13][14] This final step yields the desired this compound hydrochloride.[14]

B. Synthesis from Deuterated Nitromethane

An alternative method involves the reduction of deuterated nitromethane.

-

Deuteration of Nitromethane: Nitromethane is reacted with deuterium water in the presence of a base or a phase-transfer catalyst to produce deuterated nitromethane. This step can be repeated to achieve high purity.[15]

-

Reduction to this compound: The deuterated nitromethane is then reduced using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting this compound is then treated with hydrochloric acid to form the hydrochloride salt.[15]

Quality Control Methods for Isotopically Labeled Compounds

Ensuring the isotopic and chemical purity of this compound is paramount for its intended applications. Several analytical techniques are employed for quality control.

-

Mass Spectrometry (MS): This is a primary technique to determine the level of isotopic enrichment.[16] High-resolution mass spectrometry can accurately measure the mass-to-charge ratio, confirming the incorporation of deuterium atoms. Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to assess both purity and isotopic distribution.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule and the absence of protonated methylamine.[16] Other NMR techniques, such as ¹³C NMR, can also be employed for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the chemical purity of the compound, ensuring the absence of starting materials, byproducts, or other impurities.

Visualizing Experimental Workflows

To further clarify the synthesis process, the following diagrams illustrate the key experimental workflows.

References

- 1. Methyl-dâ-amine·HCl (D, 98%) - Cambridge Isotope Laboratories, DLM-289-1 [isotope.com]

- 2. clearsynthdeutero.com [clearsynthdeutero.com]

- 3. Methyl D3 Amine Hydrochloride | CAS No- 7436-22-8 | Simson Pharma Limited [simsonpharma.com]

- 4. scbt.com [scbt.com]

- 5. Methyl-d3 amine Hydrochloride | ZEOTOPE [zeotope.com]

- 6. This compound HYDROCHLORIDE | 7436-22-8 [chemicalbook.com]

- 7. This compound | Eurisotop [eurisotop.com]

- 8. myuchem.com [myuchem.com]

- 9. This compound HYDROCHLORIDE | Elex Biotech LLC [elexbiotech.com]

- 10. Cas 7436-22-8,this compound HYDROCHLORIDE | lookchem [lookchem.com]

- 11. symeres.com [symeres.com]

- 12. Page loading... [guidechem.com]

- 13. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. US8748666B2 - Preparation methods of this compound and salts thereof - Google Patents [patents.google.com]

- 16. criver.com [criver.com]

- 17. Quality control of imbalanced mass spectra from isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scientific Applications of Methyl-d3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-d3-amine (CD3NH2), a deuterated isotopologue of methylamine, has emerged as a valuable tool in various scientific disciplines, particularly in the realm of drug discovery and development. The substitution of protium (¹H) with deuterium (²H or D) atoms in the methyl group confers a higher mass and a stronger carbon-deuterium bond. This seemingly subtle modification leads to a significant kinetic isotope effect (KIE), which can alter the metabolic fate of molecules, making this compound a critical building block for creating more stable and predictable pharmaceutical compounds. Its unique mass signature also renders it an excellent internal standard for quantitative mass spectrometry assays. This technical guide provides a comprehensive overview of the applications of this compound, detailing experimental protocols, presenting quantitative data, and visualizing relevant biological pathways.

Core Applications of this compound

The scientific utility of this compound hydrochloride, the common salt form, can be broadly categorized into three main areas:

-

Intermediate in the Synthesis of Deuterated Compounds: this compound serves as a key precursor for introducing a deuterated methyl group into a wide range of organic molecules.[1] This is particularly significant in the synthesis of deuterated pharmaceuticals, where the goal is to improve the metabolic profile of a drug.[2]

-

Internal Standard in Quantitative Analysis: Due to its chemical similarity and mass difference from its non-deuterated counterpart, this compound and its derivatives are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[3] This allows for precise and accurate quantification of analytes in complex biological matrices.

-

Tracer in Mechanistic and Metabolic Studies: The deuterium label acts as a tracer, enabling researchers to follow the transformation of methyl groups in various chemical and biological processes.[1] This is instrumental in elucidating reaction mechanisms and understanding drug metabolism pathways.[1]

Data Presentation: Quantitative Insights into this compound Applications

The following tables summarize key quantitative data related to the synthesis and pharmacokinetic impact of using this compound.

Table 1: Synthesis of Deuterated Compounds Using this compound Intermediates

| Product | Starting Material | Reagents | Solvent | Yield (%) | Isotopic Purity (%) | Reference |

| N-Benzylmethan-d3-amine hydrochloride | Boc-benzylamine | TsOCD3, NaH, HCl/EtOAc | DMF, EtOAc | 100 | Not Specified | [4] |

| Methan-d3-amine hydrochloride | N-Benzylmethan-d3-amine hydrochloride | 5% Pd/C, H2 | Methanol | 100 | Not Specified | [4] |

| N-benzyl-N-(methyl-d3)methanamine-d3 hydrochloride | N-benzylmethan-d3-amine hydrochloride | n-BuLi, TsOCD3, HCl/EtOH | THF, EtOH | 91 | Not Specified | [4] |

| 4-chloro-pyridine-2-(N-(methyl-d3))formamide | 3-chloro-pyridine-2-carbonyl chloride | Saturated solution of deuterated methylamine | Tetrahydrofuran | 73 | Not Specified | [2] |

| N-(1,1,1-trideuteriomethyl) phthalimide | Phthalimide, Deuterated methanol | Triphenylphosphine, DEAD | Tetrahydrofuran | 90 | Not Specified | [2] |

| Deuterated ω-diphenylurea compound (CM4307) | 4-(4-aminophenoxy)-2-pyridine-(N-(methyl-d3))carboxamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 58 | Not Specified | [2] |

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Parameter | Deuterated Value | Non-Deuterated Value | Fold Change | Species | Reference |

| Enzalutamide (d3-ENT) | in vitro CLint (RLM) | Lower by 49.7% | - | ~2 (KH/KD) | Rat | [5] |

| Enzalutamide (d3-ENT) | in vitro CLint (HLM) | Lower by 72.9% | - | ~2 (KH/KD) | Human | [5] |

| Enzalutamide (d3-ENT) | Cmax (10 mg/kg oral) | Higher by 35% | - | 1.35 | Rat | [5] |

| Enzalutamide (d3-ENT) | AUC0–t (10 mg/kg oral) | Higher by 102% | - | 2.02 | Rat | [5] |

| Methadone (d9-methadone) | AUC0–8h (intravenous) | 5.7-fold increase | - | 5.7 | Mouse | [6] |

| Methadone (d9-methadone) | Cmax (intravenous) | 4.4-fold increase | - | 4.4 | Mouse | [6] |

| Methadone (d9-methadone) | Clearance (intravenous) | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | 0.19 | Mouse | [6] |

Experimental Protocols

Synthesis of Methan-d3-amine hydrochloride

This protocol describes a high-yield synthesis of Methan-d3-amine hydrochloride starting from Boc-benzylamine, as adapted from Liu et al. (2021).[4]

Step 1: Synthesis of tert-Butyl benzyl(methyl-d3)carbamate

-

At 0 °C, add Boc-benzylamine to a flask containing sodium hydride (NaH) in N,N-dimethylformamide (DMF).

-

Stir the mixture for 30 minutes.

-

Add deuterated methyl p-toluenesulfonate (TsOCD3) to the reaction mixture.

-

Allow the reaction to warm to room temperature and proceed overnight.

-

Quench the reaction with saturated ammonium chloride.

-

Extract the product with ethyl acetate (EtOAc).

-

Dry the organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the crude product.

-

Purify by flash chromatography to yield tert-Butyl benzyl(methyl-d3)carbamate.

Step 2: Synthesis of N-Benzylmethan-d3-amine hydrochloride

-

Dissolve the product from Step 1 in ethyl acetate.

-

Add a solution of hydrogen chloride (HCl) in ethyl acetate (3 M).

-

Stir the reaction at room temperature.

-

Remove the solvent by evaporation to obtain N-Benzylmethan-d3-amine hydrochloride with a quantitative yield (100%).[4]

Step 3: Synthesis of Methan-d3-amine hydrochloride

-

Dissolve N-Benzylmethan-d3-amine hydrochloride in methanol.

-

Add 5% Palladium on carbon (Pd/C) as a catalyst.

-

Carry out the reaction under a hydrogen atmosphere at 40 °C to remove the benzyl protecting group.

-

Filter the reaction mixture and evaporate the solvent to obtain Methan-d3-amine hydrochloride with a quantitative yield (100%).[4]

Use of this compound Hydrochloride as an Internal Standard in LC-MS/MS Analysis

The following is a general protocol for the use of a deuterated internal standard, such as a derivative of this compound, in a quantitative LC-MS/MS workflow. This protocol is based on established laboratory procedures for bioanalysis.[7][8]

Step 1: Preparation of Internal Standard Stock and Working Solutions

-

Accurately weigh approximately 1 mg of the deuterated internal standard powder (e.g., a deuterated drug synthesized using this compound).

-

Dissolve the powder in a suitable LC-MS grade solvent (e.g., methanol) in a Class A volumetric flask to create a stock solution (e.g., 100 µg/mL).

-

Perform serial dilutions of the stock solution with an appropriate solvent to prepare a working internal standard solution at a concentration relevant to the expected analyte concentration in the samples (e.g., 10 ng/mL).

Step 2: Sample Preparation

-

To each sample (e.g., plasma, urine), calibration standard, and quality control sample, add a fixed volume of the working internal standard solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Evaporate the solvent from the extracted samples under a stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the mobile phase.

Step 3: LC-MS/MS Analysis

-

Inject a set volume of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation using an appropriate column and mobile phase gradient.

-

Detect the analyte and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Step 4: Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound is a crucial building block for synthesizing deuterated versions of kinase inhibitors, such as Sorafenib and Crizotinib. Deuteration of these molecules at metabolically active sites can significantly improve their pharmacokinetic profiles without altering their mechanism of action. The primary benefit is a reduction in the rate of metabolism, leading to increased drug exposure and potentially allowing for lower or less frequent dosing.[3][5]

Deuterated Sorafenib and the RAF/MEK/ERK Signaling Pathway

Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation.[9][10] It also inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are involved in angiogenesis.[10] A deuterated version of Sorafenib, synthesized using a this compound derivative, is expected to have the same targets. By inhibiting RAF kinases, it blocks the downstream phosphorylation of MEK and ERK, thereby inhibiting tumor cell proliferation and inducing apoptosis.[11][12]

Caption: Deuterated Sorafenib inhibits the RAF/MEK/ERK pathway.

Deuterated Crizotinib and the ALK/c-MET Signaling Pathways

Crizotinib is an inhibitor of the Anaplastic Lymphoma Kinase (ALK) and the Mesenchymal-Epithelial Transition factor (c-MET) receptor tyrosine kinases.[13][14] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK) that are constitutively active, driving tumor growth.[15] Crizotinib binds to the ATP-binding site of these kinases, inhibiting their activity and blocking downstream signaling pathways such as PI3K/AKT and RAS/MEK/ERK.[13] A deuterated analog of Crizotinib, synthesized using a this compound derivative, would act in the same manner to suppress cancer cell proliferation and survival.[16]

Caption: Deuterated Crizotinib inhibits ALK and c-MET signaling.

Conclusion

This compound is a versatile and indispensable reagent in modern scientific research, especially within the pharmaceutical industry. Its application as a synthetic intermediate for creating deuterated drugs with improved pharmacokinetic profiles has been a significant advancement in drug development. The kinetic isotope effect imparted by the deuterium atoms can lead to more stable compounds with reduced metabolic clearance, potentially resulting in safer and more effective therapies. Furthermore, its use as an internal standard has enhanced the accuracy and reliability of quantitative bioanalysis, a critical component of preclinical and clinical studies. As drug discovery continues to evolve, the strategic use of deuterated building blocks like this compound will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

- 1. clearsynthdeutero.com [clearsynthdeutero.com]

- 2. WO2011113369A1 - Preparation methods of this compound and salts thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. wsp.wa.gov [wsp.wa.gov]

- 9. droracle.ai [droracle.ai]

- 10. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 15. cancernetwork.com [cancernetwork.com]

- 16. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of Methyl-d3-amine hydrochloride

An In-depth Technical Guide to the Physical Properties of Methyl-d3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (CAS No: 7436-22-8) is the deuterated isotopologue of methylamine hydrochloride.[1] The substitution of protium with deuterium atoms imparts a greater metabolic stability to the molecule, a feature that is highly valuable in pharmaceutical research and development. This increased stability can lead to improved pharmacokinetic profiles of drug candidates.[1] Consequently, this compound hydrochloride serves as a critical building block in the synthesis of deuterated pharmaceutical ingredients and as an internal standard for analytical applications.[2][3] This guide provides a comprehensive overview of its physical properties, the experimental protocols used for its characterization, and its role in synthetic and analytical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. These properties are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | References |

| CAS Number | 7436-22-8 | [2][4][5][6][7][8] |

| Chemical Formula | CD₃NH₂·HCl | [2][6][7][8] |

| Molecular Weight | 70.54 g/mol | [2][4][5][8][9] |

| Appearance | White to off-white crystalline powder/solid | [2][4][5][7][10][11] |

| Melting Point | 231-234 °C | [1][3][4][9][11][12] |

| Boiling Point | 225-230 °C at 20 hPa (15 mmHg) | [12] |

| Solubility | Slightly soluble in Water; Soluble in DMSO, Methanol, and other polar solvents | [4][7][11] |

| Isotopic Purity | Typically ≥98 atom % D | [6][10][13] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [5] |

Experimental Protocols

The synthesis and characterization of this compound hydrochloride involve precise methodologies to ensure high purity and isotopic enrichment.

Synthesis Protocols

Several synthetic routes are employed for the preparation of this compound hydrochloride. A common strategy involves the reduction of a deuterated starting material.[2]

Method 1: Reduction of Deuterated Nitromethane [14][15] A widely used method involves the reduction of nitromethane-d₃.

-